Cauloside C

Description

Propriétés

IUPAC Name |

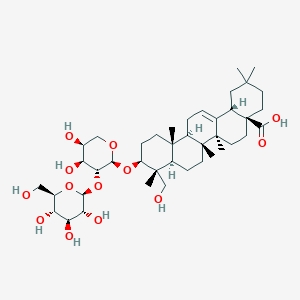

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O13/c1-36(2)13-15-41(35(49)50)16-14-39(5)21(22(41)17-36)7-8-26-37(3)11-10-27(38(4,20-43)25(37)9-12-40(26,39)6)53-34-32(28(45)23(44)19-51-34)54-33-31(48)30(47)29(46)24(18-42)52-33/h7,22-34,42-48H,8-20H2,1-6H3,(H,49,50)/t22-,23-,24+,25+,26+,27-,28-,29+,30-,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROGHRHLBLVQSG-UUWFFIQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20853-58-1 | |

| Record name | Cauloside C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020853581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CAULOSIDE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/909OGZ2782 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cauloside C: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cauloside C is a naturally occurring triterpenoid saponin that has garnered significant interest within the scientific community for its notable biological activities, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction and isolation. Furthermore, it delves into the molecular mechanisms underlying its therapeutic potential, presenting key quantitative data and visualizing complex biological and experimental workflows to support advanced research and development initiatives.

Discovery and Chemical Profile

This compound is a triterpene glycoside first isolated from Caulophyllum robustum Max.[1]. It belongs to the oleanane-type saponin family, with hederagenin as its aglycone core. The glycosidic moiety attached at the C-3 position of the aglycone is a disaccharide composed of glucose and arabinose. Due to its discovery in various plant species, it is also known by several synonyms, including Fatsiaside D1 and Akebia saponin C[2].

Chemical Structure: C41H66O13[2] Molecular Weight: 766.96 g/mol [1] CAS Number: 20853-58-1[1]

Natural Sources of this compound

This compound has been identified in a variety of plant species, primarily within the Berberidaceae and Caprifoliaceae families. The roots and rhizomes are typically the most concentrated sources of this compound[3].

| Plant Species | Family | Common Name | Primary Source Part | Citation(s) |

| Caulophyllum robustum Max. | Berberidaceae | - | Roots and Rhizomes | [1][3][4] |

| Caulophyllum thalictroides | Berberidaceae | Blue Cohosh | Roots and Rhizomes | [2][5] |

| Lonicera macrantha | Caprifoliaceae | - | Not Specified | [2] |

| Akebia species (suggested by synonym) | Lardizabalaceae | Chocolate Vine | Not Specified | [2] |

| Fatsia species (suggested by synonym) | Araliaceae | Japanese Aralia | Not Specified | [2] |

Biological Activity and Mechanism of Action

The primary pharmacological activity attributed to this compound is its potent anti-inflammatory effect. Research has demonstrated that it can suppress the expression of inducible nitric oxide synthase (iNOS) and proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated microglial cells[5].

This inhibitory action is primarily mediated through the downregulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways are typically activated, leading to the transcription of genes responsible for producing inflammatory mediators. This compound intervenes in this cascade, preventing the phosphorylation of key signaling proteins and the subsequent nuclear translocation of transcription factors like NF-κB, thereby mitigating the inflammatory response[5][6].

Caption: Anti-inflammatory signaling pathway of this compound.

Quantitative Data

Quantitative analysis of this compound content can vary significantly based on the plant source, geographical location, and harvesting time. The data below is derived from studies on Caulophyllum thalictroides (Blue Cohosh) and represents the relative abundance of this compound within the total saponin extract.

| Compound | Percentage of Total Saponin Extract (%) | Citation |

| Cauloside A | 0.18 | [5] |

| Cauloside B | 0.38 | [5] |

| This compound | 1.93 | [5] |

| Cauloside D | 4.80 | [5] |

Experimental Protocols: Extraction and Isolation

The following is a detailed protocol for the extraction and isolation of triterpenoid saponins, including this compound, from the roots and rhizomes of Caulophyllum robustum. This multi-step procedure is designed to yield high-purity compounds suitable for analytical and biological studies[7].

Stage 1: Reflux Extraction

-

Preparation: Air-dry and pulverize the roots and rhizomes of the plant material.

-

Extraction: Weigh 5 kg of the powdered material and place it into a suitable reaction vessel. Add 15 L of 70% aqueous ethanol.

-

Reflux: Heat the mixture to a reflux temperature of 85°C and maintain for 2 hours with continuous stirring.

-

Repeat: Filter the extract and repeat the extraction process on the plant material two more times with fresh solvent to ensure exhaustive extraction.

-

Concentration: Combine all filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.

Stage 2: Liquid-Liquid Partitioning

-

Suspension: Suspend the crude residue (approx. 413 g) in an equal volume of water.

-

Defatting: Perform partitioning with petroleum ether to remove nonpolar constituents such as fats and sterols. Discard the petroleum ether fraction.

-

Saponin Extraction: Subsequently, partition the aqueous layer with n-butanol. The saponins will preferentially move into the n-butanol phase.

-

Concentration: Collect the n-butanol fraction and concentrate it using a rotary evaporator to yield the total saponin fraction (approx. 202 g).

Stage 3: Chromatographic Purification

-

Initial Fractionation (Silica Gel): Subject the total saponin fraction to silica gel column chromatography. Elute with a gradient solvent system, typically starting with chloroform and gradually increasing the polarity with methanol, to separate the saponins into several primary fractions.

-

Size Exclusion Chromatography (Sephadex LH-20): Further process the primary fractions containing this compound on a Sephadex LH-20 column using methanol as the eluent to separate compounds based on their molecular size.

-

Reversed-Phase Chromatography (ODS): Purify the resulting sub-fractions using an octadecylsilane (ODS) column with a methanol-water gradient system. This step is crucial for separating saponins with similar polarities.

-

Final Purification (Semi-Preparative HPLC): For the highest purity, subject the fraction containing this compound to semi-preparative High-Performance Liquid Chromatography (HPLC). A typical mobile phase would be methanol-water (e.g., 70:30 v/v) at a flow rate of approximately 8.0 mL/min. Collect the peak corresponding to this compound based on retention time.

-

Verification: Confirm the identity and purity of the isolated this compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Experimental workflow for this compound isolation.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C41H66O13 | CID 13878151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Genus Caulophyllum: An Overview of Chemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two previously undescribed triterpenoid saponins from the roots and rhizomes of Caulophyllum robustum Maxim - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Triterpenoid Saponins: The Case of Cauloside C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triterpenoid saponins are a diverse class of natural products with significant pharmacological activities. Cauloside C, an oleanane-type triterpenoid saponin found in plants of the Caulophyllum genus, has garnered interest for its potential therapeutic applications. Understanding its biosynthetic pathway is crucial for metabolic engineering and sustainable production. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the key enzyme families involved, experimental protocols for their characterization, and a framework for quantitative analysis. While the complete enzymatic cascade for this compound biosynthesis in Caulophyllum thalictroides is yet to be fully elucidated, this guide leverages current knowledge of triterpenoid saponin synthesis and genomic data from the closely related Caulophyllum robustum to propose a robust working model for researchers.

Introduction to Triterpenoid Saponin Biosynthesis

Triterpenoid saponins are synthesized via the isoprenoid pathway, a fundamental metabolic route in plants. The biosynthesis can be broadly divided into three key stages:

-

Cyclization: The linear precursor, 2,3-oxidosqualene, is cyclized by an oxidosqualene cyclase (OSC) to form a pentacyclic triterpenoid scaffold. For oleanane-type saponins like this compound, the key enzyme is β-amyrin synthase (bAS).

-

Oxidation: The triterpenoid backbone undergoes a series of oxidative modifications, primarily hydroxylation and carboxylation, catalyzed by cytochrome P450 monooxygenases (CYP450s). These modifications create the aglycone, or sapogenin, and are crucial for the structural diversity and biological activity of the final saponin.

-

Glycosylation: Sugar moieties are attached to the sapogenin at specific positions by UDP-dependent glycosyltransferases (UGTs). This glycosylation step enhances the solubility and can significantly modulate the pharmacological properties of the saponin.

Putative Biosynthetic Pathway of this compound

This compound is an oleanane-type triterpenoid saponin with the chemical formula C41H66O13[1][2]. Based on its structure and the general principles of triterpenoid saponin biosynthesis, a putative pathway can be proposed. A transcriptome analysis of Caulophyllum robustum, a close relative of C. thalictroides, has identified several candidate genes encoding the key enzymes for this pathway[3][4][5].

The proposed pathway begins with the cyclization of 2,3-oxidosqualene to β-amyrin, catalyzed by β-amyrin synthase. Subsequently, a series of oxidations at the C-23 and C-28 positions of the β-amyrin backbone are likely carried out by specific CYP450s to form the hederagenin aglycone. Finally, two distinct UGTs are predicted to attach a glucose and an arabinose sugar moiety to the C-3 position of hederagenin to yield this compound.

Key Enzymes and Candidate Genes

While specific enzymes for this compound biosynthesis in C. thalictroides have not been functionally characterized, transcriptome data from C. robustum provides a valuable starting point for identifying candidate genes[3][4][5].

Table 1: Candidate Enzymes and Genes for this compound Biosynthesis

| Enzyme Class | Proposed Function in this compound Pathway | Candidate Gene(s) from C. robustum Transcriptome (Illustrative) |

| Oxidosqualene Cyclase (OSC) | Cyclization of 2,3-oxidosqualene to β-amyrin | CrOSC1, CrOSC2 |

| Cytochrome P450 (CYP450) | C-28 oxidation of β-amyrin to oleanolic acid | CrCYP716A-like, CrCYP72A-like |

| C-23 hydroxylation of oleanolic acid to hederagenin | CrCYP71D-like | |

| UDP-Glycosyltransferase (UGT) | Glycosylation of hederagenin at C-3 with glucose | CrUGT73B-like, CrUGT74F-like |

| Glycosylation of hederagenin 3-O-glucoside with arabinose | CrUGT91C-like |

Quantitative Data

Quantitative data for the this compound biosynthetic pathway is currently limited. However, data from studies on other oleanane saponins can provide a reference for expected enzyme activities and metabolite levels.

Table 2: Illustrative Quantitative Data from Related Oleanane Saponin Pathways

| Enzyme/Metabolite | Plant Source | Method | Value | Reference |

| β-Amyrin Synthase Activity | Glycyrrhiza glabra | Heterologous expression in yeast | 2.5 mg/L of β-amyrin | [6] |

| CYP716A12 (β-amyrin C-28 oxidase) Activity | Medicago truncatula | In vitro assay with microsomes | Km = 15.2 µM (for β-amyrin) | [7] |

| UGT73F3 (Saponin glycosyltransferase) Activity | Medicago truncatula | In vitro assay with recombinant protein | kcat = 0.12 s⁻¹ | [8] |

| Oleanolic Acid Content | Panax stipuleanatus | HPLC | 0.5 - 2.0 mg/g dry weight | [9] |

| Total Saponin Content | Caulophyllum species | HPLC | Up to 7.46% of dry weight in root/rhizome | [10] |

Experimental Protocols

The following protocols provide a framework for the identification and characterization of the enzymes involved in this compound biosynthesis.

Identification of Candidate Genes from Caulophyllum thalictroides

An effective method for identifying the genes involved in a specific metabolic pathway is through transcriptomic analysis, often coupled with metabolite profiling.

Protocol:

-

Plant Material: Collect different tissues (roots, rhizomes, leaves, stems) of Caulophyllum thalictroides at various developmental stages.

-

RNA Extraction and Sequencing: Extract total RNA from each tissue sample and perform high-throughput RNA sequencing (RNA-seq).

-

Metabolite Extraction and Analysis: Extract metabolites from parallel tissue samples and analyze them using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the accumulation patterns of this compound and potential pathway intermediates.

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo and annotate the resulting transcripts.

-

Identify putative OSC, CYP450, and UGT transcripts based on sequence homology to known triterpenoid biosynthesis genes.

-

Perform differential gene expression analysis to identify genes whose expression patterns correlate with the accumulation of this compound.

-

Utilize co-expression network analysis to identify clusters of genes that are co-regulated with known pathway genes.

-

Functional Characterization of Candidate Enzymes

Candidate genes identified through transcriptomics must be functionally characterized to confirm their role in the this compound pathway. Heterologous expression in microbial systems like Saccharomyces cerevisiae (yeast) is a common and effective approach.

5.2.1. Heterologous Expression of β-Amyrin Synthase (bAS)

Protocol:

-

Cloning: Amplify the full-length coding sequence of the candidate bAS gene from C. thalictroides cDNA and clone it into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: Transform the expression construct into a suitable yeast strain (e.g., INVSc1).

-

Expression: Grow the transformed yeast in induction medium (e.g., containing galactose) to induce protein expression.

-

Metabolite Extraction: After a period of cultivation, harvest the yeast cells, saponify the cell pellet, and extract the non-saponifiable lipids with an organic solvent (e.g., hexane).

-

GC-MS Analysis: Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS). The production of β-amyrin is confirmed by comparing the retention time and mass spectrum with an authentic standard.

5.2.2. In Vitro Assay for Cytochrome P450s

Protocol:

-

Microsome Preparation: Express the candidate CYP450 and a corresponding cytochrome P450 reductase (CPR) in yeast or insect cells. Isolate the microsomal fraction, which contains the membrane-bound enzymes.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the microsomal fraction, a buffer (e.g., potassium phosphate), the substrate (e.g., β-amyrin or oleanolic acid), and an NADPH-regenerating system.

-

Initiate the reaction by adding NADPH.

-

Incubate at an optimal temperature (e.g., 28-30°C) for a defined period.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis: Analyze the extracted products by LC-MS or GC-MS and compare with authentic standards to identify the reaction products (e.g., erythrodiol, oleanolic acid, hederagenin).

5.2.3. In Vitro Assay for UDP-Glycosyltransferases (UGTs)

Protocol:

-

Recombinant Protein Expression and Purification: Clone the candidate UGT gene into an E. coli expression vector (e.g., pGEX or pET series) with an affinity tag (e.g., GST or His-tag). Express the protein and purify it using affinity chromatography.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified UGT enzyme, a buffer (e.g., Tris-HCl), the acceptor substrate (e.g., hederagenin), and the sugar donor (e.g., UDP-glucose or UDP-arabinose).

-

Incubate at an optimal temperature (e.g., 30-37°C).

-

Stop the reaction and analyze the formation of the glycosylated product by HPLC or LC-MS.

-

Conclusion and Future Perspectives

This technical guide provides a comprehensive framework for the elucidation of the this compound biosynthetic pathway. By combining transcriptomic and metabolomic approaches, researchers can identify and prioritize candidate genes from Caulophyllum thalictroides. The detailed experimental protocols for heterologous expression and in vitro enzyme assays will enable the functional characterization of the key enzymes: β-amyrin synthase, cytochrome P450s, and UDP-glycosyltransferases.

Future research should focus on the functional validation of the candidate genes from C. thalictroides to definitively establish the this compound biosynthetic pathway. The successful elucidation of this pathway will not only advance our fundamental understanding of plant specialized metabolism but also open avenues for the biotechnological production of this compound and other valuable triterpenoid saponins through metabolic engineering in microbial or plant chassis. This will be instrumental in ensuring a sustainable supply of these pharmacologically important compounds for future drug development and therapeutic applications.

References

- 1. This compound | C41H66O13 | CID 13878151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Isolation and Characterization of the Genes Involved in the Berberine Synthesis Pathway in Asian Blue Cohosh, Caulophyllum robustum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and Characterization of the Genes Involved in the Berberine Synthesis Pathway in Asian Blue Cohosh, Caulophyllum robustum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Identification and quantification of oleanane triterpenoid saponins and potential analgesic and anti-inflammatory activities from the roots and rhizomes of Panax stipuleanatus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genus Caulophyllum: An Overview of Chemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

Caulophyllum robustum: A Technical Guide to the Isolation and Biological Significance of Cauloside C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulophyllum robustum, a perennial herb belonging to the Berberidaceae family, has a rich history in traditional medicine, particularly in East Asia.[1] Modern phytochemical investigations have revealed a diverse array of bioactive secondary metabolites within this plant, with triterpenoid saponins being a prominent class of compounds.[1] Among these, Cauloside C has emerged as a molecule of significant interest due to its potential pharmacological activities. This technical guide provides an in-depth overview of Caulophyllum robustum as a source of this compound, detailing its extraction, isolation, and potential mechanisms of action.

Extraction and Isolation of this compound from Caulophyllum robustum

The extraction and isolation of this compound from the roots and rhizomes of Caulophyllum robustum is a multi-step process involving initial extraction with a polar solvent followed by sequential purification techniques. While specific yields for this compound are not extensively reported, the total saponin content in the roots and rhizomes of Caulophyllum species can reach up to 7.46% of the total dry weight.[1]

Experimental Protocol: Extraction and Preliminary Fractionation

A detailed protocol for the extraction and initial fractionation of saponins from Caulophyllum robustum is outlined below, based on established methodologies.[2]

-

Plant Material Preparation: 5 kg of dried and chopped roots and rhizomes of Caulophyllum robustum are used as the starting material.

-

Solvent Extraction: The plant material is subjected to reflux extraction with 15 L of 70% ethanol at 85°C for 2 hours. This process is repeated three times to ensure exhaustive extraction.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator, yielding a crude residue (approximately 413.2 g).

-

Solvent Partitioning: The residue is suspended in an equal volume of water and then sequentially partitioned with petroleum ether and n-butanol. The saponins, including this compound, are enriched in the n-butanol fraction (approximately 202.6 g).[1][2]

Experimental Protocol: Isolation and Purification

The n-butanol fraction is subjected to a series of chromatographic steps to isolate and purify this compound.

-

Column Chromatography (Silica Gel): The n-butanol fraction is applied to a silica gel column and eluted with a gradient of chloroform and methanol to separate the saponins from other components.

-

Column Chromatography (Sephadex LH-20): Fractions enriched with saponins are further purified on a Sephadex LH-20 column using methanol as the eluent.[2]

-

Column Chromatography (ODS): Subsequent purification is carried out on an octadecylsilane (ODS) column.[2]

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative HPLC. While a specific protocol for this compound is not detailed in the reviewed literature, a general method for isolating saponins from C. robustum involves a semi-preparative HPLC system with a methanol-water mobile phase.[2] For example, a similar saponin was purified using a MeOH-H₂O (70:30) mobile phase at a flow rate of 8.0 mL/min.[2]

Quantitative Data

The following table summarizes the quantitative data obtained from a representative extraction and fractionation of saponins from Caulophyllum robustum.

| Parameter | Value | Reference |

| Starting Plant Material (dry weight) | 5 kg | [2] |

| Crude Ethanol Extract Residue | 413.2 g | [2] |

| n-Butanol Fraction (Saponin-rich) | 202.6 g | [2] |

| Total Saponin Content (of dry root/rhizome) | Up to 7.46% | [1] |

Potential Signaling Pathways of this compound

While direct studies on the specific signaling pathways modulated by this compound are limited, the biological activities of triterpenoid saponins are often attributed to their interaction with key inflammatory signaling cascades, primarily the NF-κB and JAK/STAT pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Triterpenoid saponins are known to inhibit this pathway, potentially by preventing the degradation of IκB.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling route for cytokines and growth factors involved in inflammation and immunity. Upon ligand binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Some natural compounds, including certain saponins, have been shown to inhibit this pathway, often by suppressing the phosphorylation of JAKs and STATs.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the anti-inflammatory effects of this compound.

Conclusion

Caulophyllum robustum represents a valuable natural source for the triterpenoid saponin, this compound. The methodologies for its extraction and isolation are well-established, although further optimization and quantification of this compound yield are warranted. The potential for this compound to modulate key inflammatory signaling pathways, such as NF-κB and JAK/STAT, positions it as a promising candidate for further investigation in the development of novel therapeutic agents. This guide provides a foundational framework for researchers and drug development professionals to explore the full potential of this intriguing natural product.

References

Cauloside C: A Technical Guide to Its Biological Activities Beyond Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cauloside C, a triterpenoid saponin, is primarily recognized for its anti-inflammatory properties. However, emerging research on related saponin compounds suggests a broader spectrum of biological activities that warrant further investigation for their therapeutic potential. This technical guide synthesizes the current understanding of the biological activities of compounds structurally related to this compound, focusing on its potential antifungal, antiviral, and anticancer effects. Due to the limited availability of studies specifically on this compound for these activities, this guide extrapolates data from closely related saponins to provide a foundational understanding and to guide future research. This document outlines potential mechanisms of action, summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways.

Potential Antifungal Activity

Saponins, as a class of compounds, are well-documented for their antifungal properties. The proposed mechanism often involves interaction with fungal membrane sterols, leading to pore formation, increased membrane permeability, and ultimately, cell death. While specific studies on this compound are lacking, research on other saponins provides insight into its potential antifungal efficacy.

Quantitative Data for Antifungal Saponins

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various saponins against pathogenic fungal strains, offering a comparative reference for the potential potency of this compound.

| Saponin/Extract | Fungal Strain | MIC (µg/mL) | Reference |

| Fistuloside C | Candida albicans | 3.1 - 6.2 | [1] |

| Yuccaloeside B | Candida albicans | 0.39 - 6.25 | [2] |

| Yuccaloeside C | Candida albicans | 0.39 - 6.25 | [2] |

| Tigogenin saponins | Cryptococcus neoformans | Comparable to Amphotericin B | [3] |

| Tigogenin saponins | Aspergillus fumigatus | 2.5 - 5 | [4] |

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

1. Preparation of Fungal Inoculum:

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans) are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

A suspension of the fungal culture is prepared in sterile saline or RPMI-1640 medium.

-

The suspension is adjusted to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a spectrophotometer or hemocytometer.

-

The final inoculum is further diluted in RPMI-1640 medium to achieve a concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

2. Preparation of this compound and Control Solutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate using RPMI-1640 medium. The final concentration range should be sufficient to determine the MIC.

-

A positive control (e.g., Amphotericin B or Fluconazole) and a negative control (medium with solvent) are included.

3. Incubation and MIC Determination:

-

An equal volume of the fungal inoculum is added to each well of the microtiter plate.

-

The plate is incubated at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the control.

Experimental Workflow: Antifungal MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Potential Antiviral Activity

Several saponins have demonstrated antiviral activity against a range of viruses. The mechanisms of action can vary, including inhibition of viral entry, replication, or release from host cells. A study on officinaloside C, an iridoid glycoside, provides a relevant model for investigating the potential anti-herpes simplex virus (HSV-1) activity of this compound[5][6].

Quantitative Data for Officinaloside C

| Compound | Virus | Assay | IC50 / EC50 | CC50 (Vero cells) | Reference |

| Officinaloside C | HSV-1 | Plaque Reduction | Potent activity at 10 µM | >100 µM | [5][6] |

Experimental Protocol: Plaque Reduction Assay for Anti-HSV-1 Activity

This assay quantifies the ability of a compound to inhibit the formation of viral plaques.

1. Cell Culture and Virus Infection:

-

Vero cells (or another susceptible cell line) are seeded in 24-well plates and grown to confluence.

-

The cell monolayers are infected with a dilution of HSV-1 calculated to produce 50-100 plaque-forming units (PFU) per well.

-

The virus is allowed to adsorb for 1-2 hours at 37°C.

2. Treatment with this compound:

-

After adsorption, the viral inoculum is removed, and the cell monolayers are washed with phosphate-buffered saline (PBS).

-

An overlay medium (e.g., DMEM with 1% methylcellulose) containing various concentrations of this compound is added to the wells. A no-drug control is included.

3. Incubation and Plaque Visualization:

-

The plates are incubated at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.

-

The overlay medium is removed, and the cells are fixed with methanol and stained with a solution of crystal violet.

-

Plaques appear as clear zones against a background of stained cells.

4. Data Analysis:

-

The number of plaques in each well is counted.

-

The percentage of plaque inhibition is calculated for each concentration of this compound relative to the no-drug control.

-

The 50% inhibitory concentration (IC50) is determined from the dose-response curve.

Experimental Workflow: Antiviral Plaque Reduction Assay

Caption: Workflow for the antiviral plaque reduction assay.

Potential Anticancer and Cytotoxic Activity

The cytotoxic and pro-apoptotic effects of various saponins against different cancer cell lines are widely reported. The induction of apoptosis is a common mechanism, often involving the activation of the caspase signaling cascade and modulation of Bcl-2 family proteins.

Quantitative Data for Cytotoxic Saponins

The following table presents the 50% inhibitory concentration (IC50) values for several saponins against various cancer cell lines.

| Saponin | Cancer Cell Line | IC50 (µM) | Reference |

| Gleditsia saponin C | A549 (Lung) | 0.3 - 3 | [7] |

| Lanatoside C | PC-3 (Prostate) | 0.05 - 0.4 | [8] |

| Lanatoside C | DU145 (Prostate) | 0.05 - 0.4 | [8] |

| Timosaponin BII | HL-60 (Leukemia) | 3.3 | [9] |

| Timosaponin BII | A549 (Lung) | 9.3 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

1. Cell Seeding:

-

Cancer cells (e.g., A549, MCF-7, HeLa) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

2. Treatment with this compound:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound.

-

A vehicle control (medium with the solvent used to dissolve this compound) is included.

-

The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

-

After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Measurement:

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

-

The percentage of cell viability is calculated for each concentration relative to the vehicle control.

-

The IC50 value is determined from the dose-response curve.

Signaling Pathway: Caspase-Mediated Apoptosis

Many saponins induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the activation of a cascade of caspases.

Caption: Proposed intrinsic pathway of apoptosis induced by this compound.

Signaling Pathway: Potential Involvement of NF-κB and TNF/IL-17

The anticancer activity of some glycosides has been linked to the modulation of inflammatory signaling pathways such as NF-κB and the TNF/IL-17 axis[1]. Inhibition of NF-κB can sensitize cancer cells to apoptosis.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Potential Immunomodulatory Activity

Saponins are known to possess immunomodulatory effects, capable of both stimulating and suppressing the immune response. These effects can be mediated through their influence on various immune cells, including lymphocytes and macrophages.

Experimental Protocol: In Vitro Lymphocyte Proliferation Assay

This assay assesses the effect of a compound on the proliferation of lymphocytes, a key indicator of an immune response.

1. Isolation of Lymphocytes:

-

Lymphocytes are isolated from spleen or peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

The isolated cells are washed and resuspended in a complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum).

2. Cell Seeding and Treatment:

-

Lymphocytes are seeded in a 96-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells per well.

-

A mitogen, such as Concanavalin A (Con A) or lipopolysaccharide (LPS), is added to stimulate lymphocyte proliferation.

-

Various concentrations of this compound are added to the wells. Controls include cells with mitogen alone and unstimulated cells.

3. Proliferation Measurement:

-

The plate is incubated for 48-72 hours at 37°C.

-

Cell proliferation is assessed using a colorimetric assay (e.g., MTT or WST-1) or by measuring the incorporation of a radioactive tracer (e.g., ³H-thymidine).

4. Data Analysis:

-

The stimulation index is calculated as the ratio of the absorbance (or radioactivity) of treated cells to that of the control cells.

Conclusion and Future Directions

While direct evidence for the biological activities of this compound beyond its anti-inflammatory effects is currently limited, the extensive research on structurally similar saponins strongly suggests its potential as an antifungal, antiviral, and anticancer agent. The quantitative data, experimental protocols, and signaling pathways outlined in this guide provide a solid framework for initiating in-depth investigations into the therapeutic capabilities of this compound. Future research should focus on:

-

Directly evaluating the antifungal, antiviral, and cytotoxic activities of purified this compound to determine its specific MIC and IC50 values.

-

Elucidating the precise molecular mechanisms by which this compound exerts these effects, including its interactions with cellular membranes and its impact on key signaling pathways such as the caspase cascade and NF-κB.

-

Investigating the immunomodulatory properties of this compound on different immune cell populations to understand its potential for modulating immune responses in various disease contexts.

A thorough exploration of these areas will be crucial in unlocking the full therapeutic potential of this compound and paving the way for its development as a novel therapeutic agent.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal activity of C-27 steroidal saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal Activity of C-27 Steroidal Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antiviral Activities of Officinaloside C against Herpes Simplex Virus-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of cancer cell apoptosis by flavonoids is associated with their ability to inhibit fatty acid synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lanatoside C Inhibits Proliferation and Induces Apoptosis in Human Prostate Cancer Cells Through the TNF/IL-17 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

In-depth Technical Guide to Cauloside C: Properties, Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cauloside C, a triterpenoid saponin, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of inflammation. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is a complex glycoside with a defined chemical structure. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Citation(s) |

| CAS Number | 20853-58-1 | [1][2][3] |

| Molecular Formula | C₄₁H₆₆O₁₃ | [1][3] |

| Molecular Weight | 766.96 g/mol | [1] |

| Synonyms | Fatsiaside D1, Hederoside D2, Akeboside Std | [3] |

Anti-inflammatory Mechanism of Action

Current research indicates that this compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediator production.

Inhibition of Pro-inflammatory Mediators

Studies have demonstrated that this compound, as a constituent of Blue Cohosh (Caulophyllum thalictroides), contributes to the suppression of critical inflammatory molecules. Specifically, it has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2][3] The overproduction of these molecules is a hallmark of various inflammatory conditions.

Core Signaling Pathways

The anti-inflammatory activity of this compound is linked to its ability to interfere with intracellular signaling cascades that regulate the inflammatory response. The primary pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory proteins, including iNOS, TNF-α, and IL-6. This compound is suggested to inhibit this pathway, thereby preventing the expression of these inflammatory mediators.[2]

Figure 1: Proposed mechanism of this compound on the NF-κB signaling pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies that can be employed to investigate the anti-inflammatory effects of this compound. These protocols are based on standard techniques used in the field.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 or primary microglia are suitable models for in vitro inflammation studies.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL). This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations prior to or concurrently with LPS stimulation. A vehicle control (DMSO) should always be included.

Cytotoxicity Assay

It is crucial to determine the non-toxic concentration range of this compound before evaluating its biological activity.

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Measurement of Pro-inflammatory Mediators

Nitric Oxide (NO) Production:

-

Method: The Griess assay is used to measure the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Cytokine Production (TNF-α, IL-6):

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying cytokine levels in the cell culture supernatant.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α).

-

Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

-

Add cell culture supernatants and standards to the wells.

-

Add a biotinylated detection antibody specific for the cytokine.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate solution (e.g., TMB) to develop a colorimetric reaction.

-

Stop the reaction with a stop solution (e.g., H₂SO₄).

-

Measure the absorbance at 450 nm and calculate the cytokine concentration based on the standard curve.

-

Western Blot Analysis for Protein Expression

Western blotting is used to determine the protein levels of iNOS and key components of signaling pathways.

-

Procedure:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-iNOS, anti-phospho-IκB, anti-NF-κB p65).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Normalize the protein expression to a loading control, such as β-actin or GAPDH.

-

Figure 2: A simplified workflow for Western blot analysis.

Conclusion

This compound presents a promising natural compound with well-documented anti-inflammatory properties. Its ability to inhibit the production of key pro-inflammatory mediators through the modulation of the NF-κB signaling pathway makes it a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this bioactive molecule. Further studies are warranted to fully elucidate its detailed molecular interactions and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. Anti-Inflammatory Effect of Triterpene Saponins Isolated from Blue Cohosh (Caulophyllum thalictroides) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effect of Triterpene Saponins Isolated from Blue Cohosh (Caulophyllum thalictroides) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Spectroscopic and Biological Insights into Cauloside C: A Technical Guide for Researchers

An in-depth analysis of the spectroscopic data and anti-inflammatory properties of Cauloside C, a triterpene glycoside isolated from Caulophyllum thalictroides. This guide is intended for researchers, scientists, and professionals in drug development.

This compound, a prominent member of the triterpene glycoside family, has garnered significant interest within the scientific community for its notable biological activities. Isolated from the underground parts of Caulophyllum thalictroides, this natural compound has demonstrated potent anti-inflammatory effects, positioning it as a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the essential spectroscopic data required for the unambiguous identification of this compound, details the experimental protocols for its characterization, and elucidates its mechanism of action through its influence on key inflammatory signaling pathways.

Spectroscopic Data for the Identification of this compound

The structural elucidation of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data essential for its identification.

Mass Spectrometry Data

High-resolution mass spectrometry in negative ion mode is a critical tool for determining the molecular formula of this compound.

| Parameter | Value | Source |

| Molecular Formula | C₄₁H₆₆O₁₃ | --INVALID-LINK-- |

| Molecular Weight | 766.96 g/mol | --INVALID-LINK-- |

| Ionization Mode | ESI- | --INVALID-LINK-- |

| Precursor Ion [M-H]⁻ | 811.4 m/z | --INVALID-LINK-- |

¹H and ¹³C NMR Spectroscopic Data

The complete assignment of proton (¹H) and carbon (¹³C) NMR signals is paramount for the definitive structural confirmation of this compound. The data presented below was acquired in pyridine-d₅.

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| Aglycone | ||

| 3 | 81.3 | 4.08 (dd, 11.5, 4.0) |

| 12 | 122.9 | 5.48 (br s) |

| 13 | 144.5 | - |

| 23 | 65.0 | 4.29 (d, 12.4), 3.82 (d, 12.4) |

| 28 | 180.1 | - |

| Arabinopyranosyl | ||

| 1' | 107.2 | 4.97 (d, 6.5) |

| 2' | 84.2 | 4.51 (dd, 8.5, 6.5) |

| 3' | 79.1 | 4.38 (dd, 8.5, 3.0) |

| 4' | 73.9 | 4.41 (br s) |

| 5' | 65.9 | 4.14 (dd, 11.5, 2.0), 3.83 (d, 11.5) |

| Glucopyranosyl | ||

| 1'' | 106.8 | 5.42 (d, 8.0) |

| 2'' | 76.1 | 4.19 (t, 8.0) |

| 3'' | 78.8 | 4.31 (t, 9.0) |

| 4'' | 71.9 | 4.29 (t, 9.0) |

| 5'' | 78.4 | 4.01 (m) |

| 6'' | 63.1 | 4.52 (dd, 11.5, 2.0), 4.39 (dd, 11.5, 5.0) |

Note: The complete NMR data, including all aglycone signals, can be found in the supporting information of Matsuo et al., J. Nat. Prod. 2009, 72, 6, 1155–1160.

Experimental Protocols

The following section outlines the generalized methodologies for the isolation and spectroscopic analysis of this compound, based on established procedures for triterpene glycosides.

Isolation of this compound

-

Extraction: The dried and powdered underground parts of Caulophyllum thalictroides are extracted with methanol (MeOH) at room temperature.

-

Solvent Partitioning: The concentrated MeOH extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

-

Chromatographic Separation: The n-BuOH soluble fraction, which is rich in saponins, is subjected to multiple chromatographic steps. This typically includes column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., ODS) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). The sample is dissolved in deuterated pyridine (pyridine-d₅). 2D NMR experiments, including COSY, HSQC, and HMBC, are essential for the complete and unambiguous assignment of all proton and carbon signals.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed to determine the accurate mass and molecular formula of the compound. The analysis is typically carried out in the negative ion mode.

Biological Activity and Signaling Pathway

This compound has been reported to exhibit significant anti-inflammatory properties.[1] Its mechanism of action involves the modulation of key signaling pathways implicated in the inflammatory response.

Anti-Inflammatory Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and various proinflammatory cytokines.[1] This is often mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Logical Workflow for this compound Identification

The following diagram illustrates a logical workflow for the identification and characterization of this compound from a natural source.

References

An In-depth Technical Guide on the Potential Role of Cauloside C in Plant Defense Mechanisms

Disclaimer: Direct research on the specific role of Cauloside C in plant defense mechanisms is limited. This guide synthesizes information on the broader class of triterpenoid saponins, to which this compound belongs, to infer its potential functions and mechanisms in plant immunity. The data and protocols presented are based on studies of structurally and functionally related saponins, such as aescin, and serve as a framework for potential research directions for this compound.

Introduction

This compound is a triterpenoid saponin isolated from plants of the Caulophyllum genus, such as Caulophyllum robustum[1][2]. Triterpenoid saponins are a diverse group of plant secondary metabolites known for their role in protecting plants against a variety of pathogens and herbivores[3][4]. These compounds exhibit a dual mode of action in plant defense: they can act as direct antimicrobial agents and also as elicitors of induced resistance, priming the plant's immune system for a more robust response to subsequent attacks[5][6]. While the primary research on this compound has focused on its anti-inflammatory properties in animal models, its chemical nature as a triterpenoid saponin suggests a probable role in the defense mechanisms of its source plants.

This technical guide will explore the potential role of this compound in plant defense, drawing parallels from the known functions of other well-studied triterpenoid saponins. We will delve into its likely mode of action, the signaling pathways it may influence, and provide exemplary experimental protocols for its investigation.

Quantitative Data on the Antifungal Activity of Triterpenoid Saponins

To illustrate the potential antimicrobial efficacy of this compound, the following table summarizes the in vitro antifungal activity of aescin, a well-characterized triterpenoid saponin, against various plant pathogenic fungi. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a compound that inhibits 50% of the fungal growth.

| Fungal Pathogen | Host Plant | Disease | Aescin EC50 (µg/mL) | Reference |

| Leptosphaeria maculans | Oilseed Rape | Blackleg | 15.6 | [6] |

| Botrytis cinerea | Various | Gray Mold | 25.8 | [6] |

| Sclerotinia sclerotiorum | Various | White Mold | 30.2 | [6] |

| Fusarium culmorum | Cereals | Foot Rot | 45.1 | [6] |

This table serves as an example of the quantitative data that could be generated for this compound to assess its direct antifungal properties.

Experimental Protocols

Detailed methodologies are crucial for the scientific investigation of this compound's role in plant defense. Below are two key experimental protocols adapted from studies on other saponins.

1. In Vitro Antifungal Activity Assay (Poisoned Food Technique)

This protocol is designed to determine the direct inhibitory effect of this compound on the mycelial growth of fungal pathogens.

-

Materials:

-

Pure this compound

-

Fungal pathogen of interest (e.g., Botrytis cinerea)

-

Potato Dextrose Agar (PDA) medium

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Solvent for this compound (e.g., DMSO, ethanol)

-

Incubator

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.

-

Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a control plate with the solvent alone.

-

Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

-

Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the fungal pathogen.

-

Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

-

Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

2. Plant Defense Elicitation Assay

This protocol evaluates the ability of this compound to induce resistance in plants against a pathogen.

-

Materials:

-

Pure this compound

-

Test plants (e.g., Arabidopsis thaliana or tobacco)

-

Pathogen (e.g., a virulent strain of Pseudomonas syringae)

-

Sterile water

-

Syringe without a needle

-

Growth chambers

-

-

Procedure:

-

Grow the test plants under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C).

-

Prepare a solution of this compound in sterile water at a non-phytotoxic concentration (determined in preliminary experiments). Prepare a mock control with sterile water.

-

Treat the plants by infiltrating the leaves with the this compound solution or the mock control using a needleless syringe.

-

After a specific period (e.g., 24-48 hours) to allow for the induction of defense responses, challenge the treated and control plants with the pathogen. This can be done by leaf infiltration or spraying with a bacterial suspension of a known concentration (e.g., 10^5 CFU/mL).

-

Incubate the infected plants under conditions favorable for disease development.

-

Assess disease symptoms at different time points post-infection (e.g., 3-5 days). This can be done by visual scoring of lesion development or by quantifying the pathogen population within the leaf tissue (e.g., by serial dilution plating).

-

A significant reduction in disease symptoms or pathogen growth in this compound-treated plants compared to the mock-treated plants indicates the elicitation of induced resistance.

-

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language, illustrate the potential biochemical pathways and signaling cascades involving this compound in plant defense.

1. Triterpenoid Saponin Biosynthesis Pathway

Triterpenoid saponins, including likely this compound, are synthesized via the isoprenoid pathway. The biosynthesis involves the cyclization of 2,3-oxidosqualene and subsequent modifications.

References

- 1. glpbio.com [glpbio.com]

- 2. Genus Caulophyllum: An Overview of Chemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triterpenoid Saponin Biosynthetic Pathway Profiling and Candidate Gene Mining of the Ilex asprella Root Using RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Saponins, the Unexplored Secondary Metabolites in Plant Defense: Opportunities in Integrated Pest Management [mdpi.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Dual Mode of the Saponin Aescin in Plant Protection: Antifungal Agent and Plant Defense Elicitor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Cauloside C from Caulophyllum robustum Roots

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caulophyllum robustum, a perennial herb belonging to the Berberidaceae family, is a plant with a history of use in traditional medicine, particularly in East Asia. The roots of this plant are a rich source of various bioactive secondary metabolites, including a significant class of triterpenoid saponins. Among these, Cauloside C has garnered scientific interest for its potential therapeutic properties, notably its anti-inflammatory effects. This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from the roots of Caulophyllum robustum. Additionally, it outlines the current understanding of its mechanism of action as an anti-inflammatory agent.

Data Presentation: Extraction and Fractionation Yields

The following table summarizes the quantitative data from a representative extraction and fractionation process of saponins from Caulophyllum robustum roots. While the specific yield of this compound is not detailed in the source literature, the data provides expected yields for the various fractions generated during the purification process, which is indicative of the overall efficiency of the protocol for isolating saponins.

| Parameter | Value | Notes |

| Starting Plant Material (dried roots) | 5 kg | The initial biomass for the extraction process. |

| Crude 70% Ethanol Extract Residue | 413.2 g | The dried residue obtained after the initial solvent extraction and evaporation. |

| n-Butanol Soluble Fraction | 202.6 g | The fraction containing the majority of the saponins after liquid-liquid partitioning. |

| Final Yield of a Representative Saponin | 20 mg - 170 mg | Yields for individual saponins isolated from various fractions via semi-preparative HPLC. The yield of this compound is expected to be within this range.[1] |

Experimental Protocols

This section provides a detailed methodology for the extraction and purification of this compound from Caulophyllum robustum roots, based on established protocols for saponin isolation from this plant species.[1]

Preparation of Plant Material

-

Objective: To prepare the Caulophyllum robustum roots for efficient solvent extraction.

-

Procedure:

-

Thoroughly wash the fresh roots of Caulophyllum robustum to remove any soil and debris.

-

Dry the roots in a well-ventilated area or a plant drying oven at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

-

Once completely dried, grind the roots into a coarse powder using a mechanical grinder.

-

Store the powdered root material in an airtight container in a cool, dark, and dry place until extraction.

-

Solvent Extraction

-

Objective: To extract the crude saponins, including this compound, from the powdered root material.

-

Materials:

-

Powdered Caulophyllum robustum roots

-

70% Ethanol (v/v)

-

Large-capacity reflux extraction apparatus

-

Rotary evaporator

-

-

Procedure:

-

Place the powdered root material (5 kg) in a large round-bottom flask of the reflux apparatus.

-

Add 70% ethanol in a 1:3 solid-to-solvent ratio (w/v). For 5 kg of powder, this corresponds to 15 L of solvent.

-

Heat the mixture to reflux at 85°C and maintain for 2 hours with continuous stirring.[1]

-

After 2 hours, allow the mixture to cool and then filter to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh 70% ethanol to ensure exhaustive extraction.

-

Combine all the ethanol extracts.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous residue (approximately 413.2 g).[1]

-

Liquid-Liquid Partitioning (Fractionation)

-

Objective: To separate the saponin-rich fraction from other classes of compounds.

-

Materials:

-

Crude ethanol extract residue

-

Deionized water

-

Petroleum ether

-

n-Butanol

-

Large separatory funnel

-

-

Procedure:

-

Suspend the crude extract residue in an equal volume of deionized water to create an aqueous suspension.

-

Transfer the aqueous suspension to a large separatory funnel.

-

Perform a liquid-liquid extraction with petroleum ether by adding an equal volume of the solvent and shaking vigorously. Allow the layers to separate and discard the upper petroleum ether layer. This step removes non-polar compounds like fats and sterols. Repeat this step twice.

-

To the remaining aqueous layer, add an equal volume of n-butanol and shake vigorously.

-

Allow the layers to separate and collect the upper n-butanol layer.

-

Repeat the n-butanol extraction on the aqueous layer two more times.

-

Combine the n-butanol fractions and concentrate them using a rotary evaporator to yield the total saponin fraction (approximately 202.6 g).[1]

-

Chromatographic Purification

-

Objective: To isolate and purify this compound from the total saponin fraction through a series of chromatographic techniques.

-

Overview: This is a multi-step process that sequentially fractionates the total saponin extract to achieve high purity of the target compound.

-

Stationary Phase: Silica gel (200-300 mesh)

-

Mobile Phase: A gradient of Chloroform-Methanol-Water (e.g., starting from 100:1:0 to 6:3:0.5 v/v/v).[1]

-

Procedure:

-

Prepare a silica gel column.

-

Dissolve a portion of the n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the column.

-

Elute the column with the gradient mobile phase, starting with the least polar mixture and gradually increasing the polarity.

-

Collect fractions of a fixed volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Stationary Phase: Sephadex LH-20

-

Mobile Phase: Methanol or a mixture of Chloroform-Methanol (1:1).[1]

-

Procedure:

-

Pack a column with Sephadex LH-20 and equilibrate with the mobile phase.

-

Dissolve the saponin-containing fractions obtained from the silica gel chromatography in the mobile phase.

-

Load the sample onto the column.

-

Elute with the mobile phase and collect fractions.

-

Monitor the fractions by TLC and combine those containing the target compound.

-

-

Stationary Phase: ODS (C18) silica gel

-

Mobile Phase: A gradient of Methanol-Water (e.g., starting from 30:70 to 80:20 v/v).

-

Procedure:

-

Pack an ODS column and equilibrate with the initial mobile phase composition.

-

Dissolve the relevant fractions from the Sephadex LH-20 step in the initial mobile phase.

-

Apply the sample to the column.

-

Elute with the methanol-water gradient, gradually increasing the methanol concentration.

-

Collect and analyze fractions by TLC or HPLC to identify those containing this compound.

-

-

Objective: The final purification step to obtain high-purity this compound.

-

Column: A semi-preparative C18 column.

-

Mobile Phase: An isocratic or gradient mixture of Methanol-Water or Acetonitrile-Water. The exact ratio should be optimized based on analytical HPLC results (e.g., Methanol-Water 70:30 v/v).[1]

-

Detection: Evaporative Light Scattering Detector (ELSD) or UV detector at a low wavelength (e.g., 205 nm), as saponins often lack a strong chromophore.

-

Procedure:

-

Dissolve the fraction containing this compound from the ODS column in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter.

-

Inject the sample onto the semi-preparative HPLC system.

-

Collect the peak corresponding to the retention time of this compound.

-

Evaporate the solvent to obtain pure this compound.

-

Confirm the identity and purity of the isolated compound using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway Diagram: Anti-inflammatory Mechanism

This compound is believed to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Concluding Remarks

The protocol detailed in this document provides a robust framework for the successful extraction and purification of this compound from Caulophyllum robustum roots. The multi-step chromatographic purification is essential for obtaining a high-purity compound suitable for further biological and pharmacological studies. The anti-inflammatory activity of this compound, mediated through the inhibition of the NF-κB and MAPK signaling pathways, highlights its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Researchers and drug development professionals can utilize this information to further investigate the therapeutic potential of this compound and other related saponins from this valuable medicinal plant.

References

Application Note: High-Yield Purification of Cauloside C from Caulophyllum robustum Using Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction Cauloside C is a triterpene glycoside naturally found in plants of the Caulophyllum genus, such as Caulophyllum robustum Maxim and Caulophyllum thalictroides[1][2]. This saponin has garnered significant interest due to its potent biological activities, including anti-inflammatory effects, which are exerted through the inhibition of inducible nitric oxide synthase (iNOS) and proinflammatory cytokines[2]. These properties make this compound a promising candidate for drug development. However, obtaining this compound in high purity and yield is a common challenge.

This application note provides a detailed, multi-step protocol for the high-yield purification of this compound from the rhizomes of Caulophyllum robustum. The workflow employs a combination of extraction, solvent partitioning, and sequential column chromatography techniques, including macroporous resin, silica gel, and reversed-phase C18 chromatography, culminating in a final polishing step with semi-preparative HPLC.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing extraction and purification strategies.

| Property | Value | Reference |

| Molecular Formula | C41H66O13 | [1] |

| Molecular Weight | 766.95 g/mol | [2] |

| CAS Number | 20853-58-1 | [2] |

| Appearance | White crystalline powder | [3] |

| Solubility | Soluble in DMSO (15 mg/ml), DMF (20 mg/ml), Ethanol (5 mg/ml) | [2] |

| Class | Triterpene Glycoside (Saponin) | [2] |

Overall Experimental Workflow

The purification process is a sequential, multi-step procedure designed to systematically enrich and isolate this compound from the crude plant extract. The workflow is illustrated below.

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Cauloside C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cauloside C, a triterpenoid saponin, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides a comprehensive set of protocols to investigate the anti-inflammatory activity of this compound in vitro using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. These assays are designed to quantify the inhibitory effects of this compound on key inflammatory mediators and to elucidate its mechanism of action by examining its influence on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

| Treatment | Concentration (µM) | Cell Viability (%) |

| Control | 0 | 100 |

| This compound | 1 | |

| This compound | 5 | |

| This compound | 10 | |

| This compound | 25 | |

| This compound | 50 | |

| This compound | 100 |

Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Cells

| Treatment | Concentration (µM) | NO Production (% of LPS control) | PGE2 Production (% of LPS control) |

| Control | 0 | ||

| LPS (1 µg/mL) | - | 100 | 100 |

| LPS + this compound | 1 | ||

| LPS + this compound | 5 | ||

| LPS + this compound | 10 | ||

| LPS + this compound | 25 | ||

| LPS + this compound | 50 | ||

| LPS + Dexamethasone (10 µM) | - |

Table 3: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control | 0 | |||

| LPS (1 µg/mL) | - | |||

| LPS + this compound | 1 | |||

| LPS + this compound | 5 | |||

| LPS + this compound | 10 | |||

| LPS + this compound | 25 | |||

| LPS + this compound | 50 | |||

| LPS + Dexamethasone (10 µM) | - |

Table 4: Effect of this compound on the Expression of Pro-inflammatory Proteins in LPS-Stimulated RAW 264.7 Cells

| Treatment | Concentration (µM) | iNOS (relative density) | COX-2 (relative density) |

| Control | 0 | ||

| LPS (1 µg/mL) | - | ||

| LPS + this compound | 10 | ||

| LPS + this compound | 25 | ||

| LPS + this compound | 50 |

Table 5: Effect of this compound on NF-κB and MAPK Signaling Pathways in LPS-Stimulated RAW 264.7 Cells

| Treatment | Concentration (µM) | p-IκBα / IκBα | Nuclear p65 / Histone H3 | p-p38 / p38 | p-ERK / ERK | p-JNK / JNK |

| Control | 0 | |||||

| LPS (1 µg/mL) | - | |||||

| LPS + this compound | 10 | |||||

| LPS + this compound | 25 | |||||

| LPS + this compound | 50 |

Experimental Workflow